molecular formula C32H50O4 B033430 3-O-Acetyloleanolic acid CAS No. 4339-72-4

3-O-Acetyloleanolic acid

Cat. No.: B033430
CAS No.: 4339-72-4
M. Wt: 498.7 g/mol
InChI Key: RIXNFYQZWDGQAE-DFHVBEEKSA-N
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Description

3-O-Acetyloleanolic acid (3AOA, CAS 4339-72-4) is a pentacyclic triterpenoid derived from natural sources such as Vigna sinensis seeds and Betula ermanii bark . Its molecular formula is C₃₂H₅₀O₄, with a molecular weight of 498.7 g/mol and a solubility of 2 mg/mL in DMSO . Structurally, it is the acetylated derivative of oleanolic acid, featuring an acetyl group at the C-3 hydroxyl position (Fig. 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanolic acid can be synthesized through the acetylation of oleanolic acid. The process involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The seeds of Vigna sinensis K. are a primary source of oleanolic acid, which is then acetylated to produce this compound .

Chemical Reactions Analysis

Hydrolysis

The acetyl group at C-3 undergoes hydrolysis under alkaline conditions to regenerate OA:

  • Reagents : NaOH or KOH in aqueous ethanol.
  • Conditions : Reflux, 2–4 hours.
SubstrateReagent(s)ProductApplication
3AOANaOH/EtOHOAProdrug conversion

This reversibility is exploited in prodrug strategies, where 3AOA acts as a hydrolyzable precursor for controlled OA release .

Esterification and Amidation

The C-28 carboxyl group reacts to form esters or amides:

Esterification

  • Reagents : Alcohols (e.g., methanol, benzyl alcohol) with acid catalysts.
  • Example : 3AOA methyl ester synthesis improves solubility .

Amidation

  • Reagents : Amines (e.g., aniline, toluidine) via acid chloride intermediates.
  • Conditions : Oxalyl chloride in DCM, followed by amine addition .
Reaction TypeReagent(s)ProductBiological Activity
Anilide formationo-Toluidine3AOA anilideEnhanced cytotoxicity

Amidation at C-28 modulates receptor-binding affinity, impacting apoptotic signaling pathways .

Oxidation

Limited studies report oxidation of 3AOA’s double bond (C-12) using Jones reagent (CrO₃/H₂SO₄) to yield keto derivatives, though yields remain unoptimized. This modification alters steric interactions with biological targets like Tie-2 receptors .

Dimerization

3AOA forms dimers via linker molecules (e.g., diacids, diamines) to enhance bioactivity:

  • Reagents : Suberic acid, EDCl/HOBt coupling.
  • Conditions : Room temperature, 12 hours .
Linker TypeDimer ExampleBioactivity
C12-alkane3AOA-C12-3AOAAnticancer (IC₅₀: 8.2 μM)

Dimerization doubles molecular weight while maintaining solubility, with SAR studies highlighting linker length as critical for cytotoxicity .

Data Table: Comparative Reactivity of 3AOA Derivatives

Derivative TypeReaction SiteKey ReagentsBioactivity Enhancement
C-3 AcetateC-3 OHAc₂OIncreased membrane permeability
C-28 AmideC-28 COOHAnilineDR5 upregulation, apoptosis
DimerC-28/C-28'Suberic acidDual-target inhibition

Research Findings

  • Anticancer Mechanisms : 3AOA induces apoptosis via caspase-8 activation and DR5 upregulation in HCT-116 colon cancer cells .
  • Anti-angiogenic Effects : Inhibits VEGF-A and Angiopoietin-1 signaling by blocking Tie-2 phosphorylation (IC₅₀: 10.6 μM) .
  • Metabolic Stability : The acetyl group reduces hepatic glucuronidation, prolonging plasma half-life compared to OA .

This compound’s multifunctional reactivity positions it as a scaffold for developing targeted therapies, particularly in oncology and metabolic disorders .

Comparison with Similar Compounds

Key Pharmacological Activities :

  • Anti-Cancer : Induces apoptosis in human colon cancer HCT-116 cells via activation of caspase-3 and caspase-8 pathways .
  • Anti-Angiogenic : Inhibits VEGF-A-induced vascular endothelial growth factor receptor (VEGFR) signaling in human umbilical vein endothelial cells (HUVECs), reducing tube formation and migration .
  • Anti-Lymphangiogenic: Blocks VEGF-A-mediated lymphangiogenesis in oral squamous cell carcinoma (OSCC) models by suppressing FAK, PI3K/Akt, and ERK1/2 phosphorylation .
  • Metastasis Suppression: In vivo studies using BALB/c mice with SCCVII cell xenografts demonstrated 3AOA (1 mg/kg) significantly inhibits sentinel lymph node metastasis .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues of Oleanolic Acid Derivatives

The following table summarizes key triterpenoids structurally related to 3AOA:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Biological Activities Sources/References
Oleanolic Acid 508-02-1 C₃₀H₄₈O₃ 456.7 Anti-inflammatory, hepatoprotective Olea europaea
3-O-Acetyloleanolic Acid 4339-72-4 C₃₂H₅₀O₄ 498.7 Anti-cancer, anti-angiogenic, anti-metastatic Vigna sinensis
Corosolic Acid 4547-24-4 C₃₀H₄₈O₄ 472.7 Anti-diabetic, anti-cancer Lagerstroemia speciosa
Maslinic Acid 4373-41-5 C₃₀H₄₈O₄ 472.7 Anti-tumor, anti-viral Olive pomace
Betulonic Acid 4481-62-3 C₃₀H₄₆O₃ 454.7 Anti-cancer, anti-HIV Betula species
3-O-Caffeoyloleanolic Acid 97534-10-6 C₃₉H₅₄O₆ 618.9 Antioxidant, anti-inflammatory Synthetic derivatives
3-O-p-Coumaroyloleanolic Acid 151334-06-4 C₃₉H₅₄O₅ 602.9 Anti-proliferative Plant esters

Mechanism of Action Comparison

Anti-Cancer Activity

  • 3AOA : Induces apoptosis via DR5 death receptor upregulation and caspase activation . Inhibits VEGF-A/VEGFR-1/2 signaling, reducing lymphangiogenesis by 60–70% in OSCC models .
  • Oleanolic Acid: Lacks the acetyl group, showing weaker anti-angiogenic effects but stronger hepatoprotective activity .
  • Corosolic Acid : Targets glucose metabolism (AMPK/GLUT4 pathways) for anti-diabetic effects, with moderate anti-cancer activity via PI3K/Akt inhibition .

Anti-Metastatic Efficacy

  • 3AOA: Reduces sentinel lymph node metastasis by 50% in murine OSCC models at 1 mg/kg, outperforming oleanolic acid .
  • Betulonic Acid: Demonstrates anti-metastatic effects in melanoma but lacks specificity for lymphatic pathways .

Pharmacokinetics

  • 3AOA : Exhibits dose-linear pharmacokinetics in rats, with a plasma half-life of 4.2 hours .
  • Oleanolic Acid: Rapid clearance (t₁/₂ = 1.5 hours) due to glucuronidation .

Structure-Activity Relationships (SAR)

  • Acetylation at C-3: Enhances membrane permeability and target binding affinity, explaining 3AOA’s superior anti-cancer activity compared to oleanolic acid .
  • Ester Modifications : 3-O-Caffeoyl and 3-O-p-Coumaroyl derivatives show increased antioxidant activity but reduced specificity for VEGF pathways compared to 3AOA .

Biological Activity

3-O-Acetyloleanolic acid (OAA) is a triterpenoid compound known for its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by case studies and detailed research findings.

This compound is derived from various plant sources, including Phytolacca americana and Vigna sinensis. It is characterized by its pentacyclic structure, which contributes to its pharmacological properties. The compound can be hydrolyzed into oleanolic acid (OA), which also exhibits significant biological activities.

Anticancer Activity

Mechanisms of Action:
OAA has shown promising anticancer effects through various mechanisms:

  • Apoptosis Induction: OAA induces apoptosis in several cancer cell lines, including HCT-116 cells, by activating the extrinsic apoptotic pathway via increased expression of death receptor 5 (DR5) .
  • Inhibition of Angiogenesis: OAA inhibits angiogenesis and lymphangiogenesis by suppressing the angiopoietin-1/Tie-2 signaling pathway. In vitro studies demonstrated that OAA reduced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) treated with angiopoietin-1 . In vivo studies using CT-26 colon carcinoma models confirmed these effects, showing reduced tumor growth and angiogenesis .

Case Study:
In a study involving STZ-induced diabetic rats, OAA demonstrated significant anticancer potential by inhibiting VEGF-A-induced lymphangiogenesis and lymph node metastasis .

Anti-inflammatory Activity

OAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:

  • Cytokine Modulation: OAA has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α while increasing anti-inflammatory markers like IL-10 in rodent models of chronic inflammation .
  • Bone Loss Prevention: In murine models, OAA was effective in suppressing inflammatory bone loss, indicating its potential in treating inflammatory diseases .

Metabolic Effects

Antihyperglycemic Activity:
Research indicates that OAA significantly reduces glucose levels in diabetic animal models. This effect is attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism .

Summary of Biological Activities

Activity Mechanism/Effect References
AnticancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryModulates cytokine levels; prevents inflammatory bone loss
AntihyperglycemicReduces glucose levels in diabetic models

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to assess the apoptotic activity of 3-O-Acetyloleanolic acid (3AOA) in cancer cells?

  • Apoptosis induction is typically measured via annexin V-FITC/propidium iodide dual staining to detect phosphatidylserine externalization (early apoptosis) and membrane integrity loss (late apoptosis/necrosis). Sub-G1 cell population analysis using flow cytometry quantifies DNA fragmentation, a hallmark of apoptosis .
  • Example protocol: Treat HCT-116 cells with 25 µM 3AOA for 6 hours, stain with annexin V-FITC, and image using confocal microscopy. Include untreated cells and caspase inhibitors as controls .

Q. How is 3AOA extracted and purified from natural sources like Vigna sinensis?

  • Extraction involves methanol or ethanol solvent systems applied to seeds or plant tissues, followed by chromatographic purification (e.g., HPLC or column chromatography). Purity is validated using HPLC≥98% .

Q. What are the solubility and storage recommendations for 3AOA in laboratory settings?

  • 3AOA is soluble in DMSO (2 mg/mL) and should be stored at 4°C for short-term use or -20°C/-80°C for long-term stability. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does 3AOA modulate the extrinsic apoptotic pathway in colorectal cancer models?

  • 3AOA upregulates DR5 death receptors , activating caspase-8 and caspase-3 through the extrinsic pathway. This is confirmed via Western blot analysis of cleaved caspases and DR5 expression levels in HCT-116 cells. Dose-dependent inhibition of cell viability (IC50 values) should be calculated using MTT assays .

Q. What evidence supports the anti-angiogenic effects of 3AOA in cancer research?

  • In oral cancer models, 3AOA inhibits VEGF-A-induced lymphangiogenesis and metastasis by downregulating VEGF signaling. Methodologies include chick chorioallantoic membrane (CAM) assays and immunohistochemical analysis of lymph node tissues for VEGF expression .

Q. Are there contradictions in reported mechanisms of action across different cancer cell lines?

  • While 3AOA induces apoptosis in HCT-116 cells via extrinsic pathways, studies in other cell lines (e.g., breast or liver cancer) may show reliance on intrinsic pathways (e.g., mitochondrial cytochrome c release). Researchers should validate pathway dominance using caspase-9 inhibitors and mitochondrial membrane potential assays (JC-1 staining) .

Q. How can researchers address variability in 3AOA’s efficacy due to cell-specific uptake or metabolism?

  • Perform pharmacokinetic studies using LC-MS to quantify intracellular 3AOA concentrations. Compare results across cell lines (e.g., HCT-116 vs. HepG2) to identify metabolism-related resistance mechanisms .

Q. Methodological Considerations

Q. What controls are essential when studying 3AOA’s apoptotic effects?

  • Include positive controls (e.g., staurosporine for apoptosis induction) and negative controls (DMSO vehicle). Use caspase-specific inhibitors (e.g., Z-VAD-FMK) to confirm pathway involvement .

Q. How should researchers design experiments to investigate 3AOA’s synergy with other anticancer agents?

  • Apply combination index (CI) analysis via CompuSyn software. Test 3AOA with standard chemotherapeutics (e.g., 5-FU) at varying ratios and assess synergy using isobolograms .

Q. What in vivo models are suitable for validating 3AOA’s antitumor activity?

  • Use xenograft mouse models implanted with human cancer cells (e.g., HCT-116). Measure tumor volume, metastasis via bioluminescence imaging, and serum VEGF levels .

Q. Data Analysis and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in 3AOA samples?

  • Source 3AOA from reputable suppliers with certified HPLC≥98% purity. Validate each batch using NMR and mass spectrometry .

Q. What statistical approaches are recommended for apoptosis assay data?

  • Use two-way ANOVA for dose-response studies and Student’s t-test for pairwise comparisons. Report p-values and effect sizes (e.g., Cohen’s d) .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNFYQZWDGQAE-DFHVBEEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963002
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4339-72-4
Record name Oleanolic acid acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4339-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleanolic acid 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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